molecular formula C16H18N4O4 B13477216 5-[2-Aminoethyl(methyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione

5-[2-Aminoethyl(methyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione

Cat. No.: B13477216
M. Wt: 330.34 g/mol
InChI Key: ICSDURBCAWHUAP-UHFFFAOYSA-N
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Description

5-[(2-aminoethyl)(methyl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound known for its functionalized Cereblon ligand properties. This compound is used in the development of protein degrader building blocks, which are essential in targeted protein degradation research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-aminoethyl)(methyl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione involves multiple steps. One common method includes the reaction of isoindole derivatives with piperidine derivatives under controlled conditions. The reaction typically requires a catalyst and is conducted at a specific temperature to ensure the desired product is formed .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency. The use of advanced purification techniques, such as chromatography, is common to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in different applications .

Scientific Research Applications

5-[(2-aminoethyl)(methyl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione has several scientific research applications:

Mechanism of Action

The compound exerts its effects by binding to specific protein targets, leading to their degradation. This process involves the recruitment of the ubiquitin-proteasome system, which tags the target proteins for destruction. The molecular pathways involved include the activation of E3 ligases, which facilitate the ubiquitination process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-[(2-aminoethyl)(methyl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione apart is its specific functionalization, which allows for rapid conjugation with carboxyl-containing linkers. This makes it particularly useful in the development of protein degrader libraries and targeted protein degradation research .

Properties

Molecular Formula

C16H18N4O4

Molecular Weight

330.34 g/mol

IUPAC Name

5-[2-aminoethyl(methyl)amino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione

InChI

InChI=1S/C16H18N4O4/c1-19(7-6-17)9-2-3-10-11(8-9)16(24)20(15(10)23)12-4-5-13(21)18-14(12)22/h2-3,8,12H,4-7,17H2,1H3,(H,18,21,22)

InChI Key

ICSDURBCAWHUAP-UHFFFAOYSA-N

Canonical SMILES

CN(CCN)C1=CC2=C(C=C1)C(=O)N(C2=O)C3CCC(=O)NC3=O

Origin of Product

United States

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